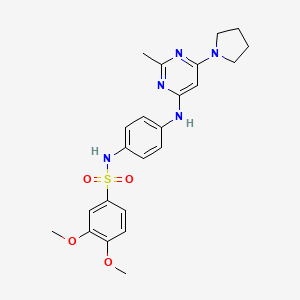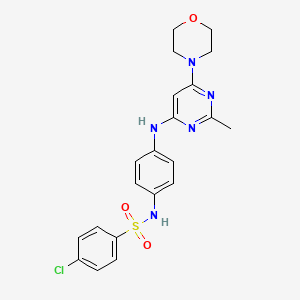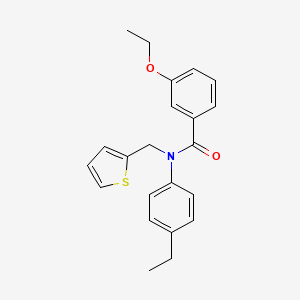![molecular formula C22H26ClFN2O3S2 B11335095 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335095.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features both sulfanyl and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfanyl and Sulfonyl Groups: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor. The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide: shares structural similarities with other compounds containing piperidine, sulfanyl, and sulfonyl groups.
This compound: can be compared to compounds like This compound and This compound.
Uniqueness
- The presence of both sulfanyl and sulfonyl groups allows for diverse chemical reactivity and potential applications in various fields.
This compound: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C22H26ClFN2O3S2 |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClFN2O3S2/c23-20-7-5-17(6-8-20)15-30-14-11-25-22(27)18-9-12-26(13-10-18)31(28,29)16-19-3-1-2-4-21(19)24/h1-8,18H,9-16H2,(H,25,27) |
Clé InChI |
ZRKWENWIDRIJBY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335014.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide](/img/structure/B11335031.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335044.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335053.png)
![Methyl 2-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335064.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11335066.png)
![7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11335074.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11335080.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11335087.png)

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335096.png)
